4-(Oxiran-2-ylmethyl)pyridine
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Overview
Description
4-(Oxiran-2-ylmethyl)pyridine is an organic compound that features both an epoxide and a pyridine ring in its structure. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The epoxide ring is known for its high reactivity, which allows it to participate in a wide range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-ylmethyl)pyridine typically involves the reaction of pyridine derivatives with epoxide precursors. One common method is the reaction of 4-pyridinemethanol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-ylmethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Piperidine Derivatives: Formed from the reduction of the pyridine ring.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-(Oxiran-2-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of epoxy resins and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-ylmethyl)pyridine involves the reactivity of its epoxide and pyridine rings. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Oxiran-2-ylmethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(Oxiran-2-ylmethyl)phenol: Contains a phenol group instead of a pyridine ring.
4-(Oxiran-2-ylmethyl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
4-(Oxiran-2-ylmethyl)pyridine is unique due to the presence of both an epoxide and a pyridine ring in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H9NO |
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Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-(oxiran-2-ylmethyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-3-9-4-2-7(1)5-8-6-10-8/h1-4,8H,5-6H2 |
InChI Key |
YCKMLMJPPCOSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=NC=C2 |
Origin of Product |
United States |
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